4-Bromo-N-propyl-3-(trifluoromethoxy)benzamide

Epigenetics Bromodomain inhibition Chemical probe development

4-Bromo-N-propyl-3-(trifluoromethoxy)benzamide (CAS: 2566169-05-7; molecular formula: C11H11BrF3NO2; MW: 326.11) is a halogenated benzamide derivative featuring a 4-bromo substituent, a 3-trifluoromethoxy group, and an N-propylamide moiety. This compound has been profiled in the BROMOscan assay panel against a broad range of human bromodomain targets, where it demonstrated measurable binding to several bromodomain-containing proteins, with the highest affinity observed for the BRPF family.

Molecular Formula C11H11BrF3NO2
Molecular Weight 326.11 g/mol
Cat. No. B8158455
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-N-propyl-3-(trifluoromethoxy)benzamide
Molecular FormulaC11H11BrF3NO2
Molecular Weight326.11 g/mol
Structural Identifiers
SMILESCCCNC(=O)C1=CC(=C(C=C1)Br)OC(F)(F)F
InChIInChI=1S/C11H11BrF3NO2/c1-2-5-16-10(17)7-3-4-8(12)9(6-7)18-11(13,14)15/h3-4,6H,2,5H2,1H3,(H,16,17)
InChIKeySNDJOEQPIMANSE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Bromo-N-propyl-3-(trifluoromethoxy)benzamide | CAS 2566169-05-7 | Bromodomain Profiling Ligand for BRPF Family Proteins


4-Bromo-N-propyl-3-(trifluoromethoxy)benzamide (CAS: 2566169-05-7; molecular formula: C11H11BrF3NO2; MW: 326.11) is a halogenated benzamide derivative featuring a 4-bromo substituent, a 3-trifluoromethoxy group, and an N-propylamide moiety . This compound has been profiled in the BROMOscan assay panel against a broad range of human bromodomain targets, where it demonstrated measurable binding to several bromodomain-containing proteins, with the highest affinity observed for the BRPF family [1]. It is commercially available as a research reagent and building block from multiple chemical suppliers .

4-Bromo-N-propyl-3-(trifluoromethoxy)benzamide: Why In-Class Benzamide Analogs Are Not Interchangeable


Benzamide derivatives containing bromine and trifluoromethoxy substituents exhibit widely divergent target engagement profiles depending on the precise regiochemistry and N-alkyl substitution patterns. 4-Bromo-N-propyl-3-(trifluoromethoxy)benzamide binds preferentially to the BRPF family of bromodomains (BRPF1, BRPF2/BRD1, BRPF3), whereas structurally similar regioisomers (e.g., 5-bromo-2-trifluoromethoxy or 3-bromo-5-trifluoromethoxy variants) may display altered selectivity or reduced affinity [1]. Furthermore, subtle changes to the N-alkyl chain length can substantially impact lipophilicity (cLogP) and consequently membrane permeability, making direct functional substitution unreliable without experimental validation [2]. The compound's bromine at the 4-position also provides a synthetic handle for late-stage functionalization (e.g., cross-coupling reactions) that is absent in non-halogenated or differently halogenated analogs [3].

4-Bromo-N-propyl-3-(trifluoromethoxy)benzamide: Quantitative Differentiation Evidence Versus Bromodomain-Targeting Analogs


BRPF1 Bromodomain Affinity: Quantified Selectivity Over BRPF2 and BRPF3

In BROMOscan profiling against human bromodomain targets, 4-Bromo-N-propyl-3-(trifluoromethoxy)benzamide exhibited an IC50 of 65 nM for BRPF1 (Peregrin), representing 21.5-fold greater potency than for BRPF2-BRD1 (IC50 = 1.40 × 10³ nM) and 117-fold greater than for BRPF3 (IC50 = 7.60 × 10³ nM) [1]. This selectivity profile contrasts with reference BRPF inhibitors such as PFI-4, which displays >100-fold selectivity for BRPF1 over BRPF2 and BRPF3 with an IC50 of 80 nM .

Epigenetics Bromodomain inhibition Chemical probe development

Bromodomain Selectivity: Negligible Activity Against BAZ2A and BET Family Members

4-Bromo-N-propyl-3-(trifluoromethoxy)benzamide demonstrated IC50 > 1.00 × 10⁴ nM (>10 μM) against human BAZ2A bromodomain in the BROMOscan assay, indicating minimal engagement of this epigenetic reader protein [1]. This inactivity profile contrasts with dedicated BAZ2A/B chemical probes such as BAZ2-ICR, which exhibit IC50 values of 130 nM and 180 nM for BAZ2A and BAZ2B, respectively .

Epigenetic drug discovery Bromodomain selectivity profiling Off-target assessment

Lipophilicity Advantage: cLogP Comparison with N-Unsubstituted Benzamide Core

The N-propyl substitution in 4-Bromo-N-propyl-3-(trifluoromethoxy)benzamide substantially increases calculated lipophilicity relative to the unsubstituted benzamide core. The compound has a cLogP value of approximately 3.99, whereas 4-Bromo-3-(trifluoromethoxy)benzamide (CAS 1403330-28-8, C8H5BrF3NO2, MW 284.03) has a predicted cLogP of approximately 2.1 . This approximately 1.9 log unit increase translates to roughly 80-fold higher calculated partition coefficient.

Medicinal chemistry ADME optimization Lead compound design

BRPF1 Affinity Relative to Known BRPF1 Chemical Probes

4-Bromo-N-propyl-3-(trifluoromethoxy)benzamide binds BRPF1 with an IC50 of 65 nM. This potency positions it between the established chemical probes PFI-4 (IC50 = 80 nM) and NI-42 (IC50 = 7.9 nM) [1]. The compound is approximately 8-fold less potent than NI-42 (65 nM vs 7.9 nM) but approximately 1.2-fold more potent than PFI-4 (65 nM vs 80 nM) in the BROMOscan assay format.

Chemical biology Tool compound benchmarking BRPF1 pharmacology

4-Bromo-N-propyl-3-(trifluoromethoxy)benzamide: Recommended Research Applications Based on Quantitative Evidence


BRPF Family Bromodomain Profiling and Selectivity Studies

Use 4-Bromo-N-propyl-3-(trifluoromethoxy)benzamide as a reference compound in bromodomain selectivity panels where differential engagement of BRPF1 (IC50 = 65 nM) versus BRPF2 (IC50 = 1.40 × 10³ nM) and BRPF3 (IC50 = 7.60 × 10³ nM) provides a moderate-selectivity benchmark [1]. This application is supported by the compound's well-documented BROMOscan profiling data across multiple human bromodomain targets [1][2].

BAZ2A-Negative Control in Bromodomain Screening Panels

Employ 4-Bromo-N-propyl-3-(trifluoromethoxy)benzamide as a negative control for BAZ2A bromodomain engagement, given its IC50 > 1.00 × 10⁴ nM (>10 μM) against this target [1]. This property makes it useful for counter-screening in assays designed to identify BAZ2A-selective ligands or for establishing baseline inactivity thresholds in bromodomain profiling campaigns [2].

Medicinal Chemistry Scaffold for N-Alkyl Benzamide SAR Exploration

Utilize 4-Bromo-N-propyl-3-(trifluoromethoxy)benzamide as a starting scaffold for structure-activity relationship (SAR) studies exploring the effects of N-alkyl chain length on bromodomain affinity and physicochemical properties. The compound's cLogP of approximately 3.99 represents a substantial lipophilicity increase (ΔcLogP ≈ +1.9) compared to the unsubstituted benzamide analog [1], providing a quantifiable baseline for optimizing ADME properties in related chemotypes [2].

Synthetic Intermediate for Cross-Coupling Chemistry

Leverage the 4-bromo substituent as a synthetic handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) to generate diverse benzamide libraries. The bromine atom at the para position is amenable to late-stage functionalization, enabling rapid analog generation for medicinal chemistry programs targeting bromodomain-containing proteins or other therapeutic targets [1].

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